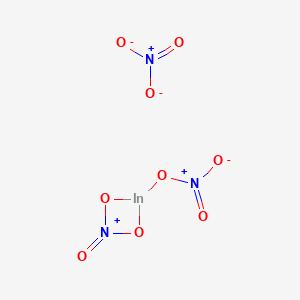

(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate

カタログ番号 B084556

CAS番号:

13770-61-1

分子量: 300.83 g/mol

InChIキー: LKRFCKCBYVZXTC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

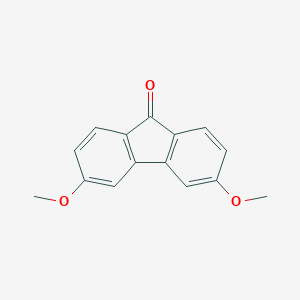

2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate (abbreviated as 2-ODN) is an organic compound with a nitrate group attached to the nitrogen atom of a 2-oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl group. 2-ODN is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

科学的研究の応用

Nitric Oxide and Derivatives Detection

- Salivary Nitrate Metabolism : Nitrate, secreted into the human oral cavity, undergoes transformation into nitrite and nitric oxide (NO) by oral bacteria. This process, involving salivary peroxidase, plays a crucial role in the formation of reactive nitrogen oxide species (RNOS) such as NO, N₂O₃, NO₂, and ONOO⁻ in mixed whole saliva and acidified saliva. The detection and understanding of RNOS in biological systems are pivotal for exploring therapeutic and diagnostic applications (Takahama, Hirota, & Takayuki, 2008).

Nitrification and Nitrate Reduction

- Bioenergy and Nitrification : The biological oxidation of ammonia (NH₃) to nitrate (NO₃⁻) is a key component of the nitrogen cycle. Understanding the biochemical pathways and microorganisms involved in nitrification can contribute to the development of alternative bioenergy sources and environmental remediation technologies (Lancaster et al., 2018).

Nitric Oxide Generation

- Endogenous NO Generation : Inorganic nitrate (NO₃⁻) and nitrite (NO₂⁻) serve as alternative sources of nitric oxide (NO) in vivo, particularly under hypoxic conditions. This pathway has implications for cardiovascular health and the development of therapies for diseases such as myocardial infarction and hypertension (Lundberg & Weitzberg, 2010).

Photolysis of Nitrate

- Nitrate Photolysis : The photolysis of nitrate in water generates various reactive nitrogen species, with implications for environmental chemistry and pollutant degradation. Understanding the quantum yield of products from nitrate photolysis aids in modeling atmospheric and aquatic processes (Benedict, McFall, & Anastasio, 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate; nitrate involves the reaction of 2,3-diaminophenazine with nitric acid and acetic anhydride.", "Starting Materials": [ "2,3-diaminophenazine", "Nitric acid", "Acetic anhydride" ], "Reaction": [ "Step 1: 2,3-diaminophenazine is dissolved in concentrated nitric acid.", "Step 2: The mixture is heated to 80-90°C for 30 minutes.", "Step 3: Acetic anhydride is added to the mixture dropwise.", "Step 4: The reaction mixture is stirred at room temperature for 1 hour.", "Step 5: The resulting solid is filtered and washed with water.", "Step 6: The solid is recrystallized from ethanol to obtain (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate; nitrate." ] } | |

CAS番号 |

13770-61-1 |

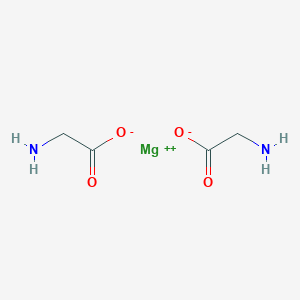

分子式 |

InN3O9 |

分子量 |

300.83 g/mol |

IUPAC名 |

(2-oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate |

InChI |

InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1 |

InChIキー |

LKRFCKCBYVZXTC-UHFFFAOYSA-N |

SMILES |

[N+]1(=O)O[In](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-] |

正規SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3] |

その他のCAS番号 |

13770-61-1 |

物理的記述 |

Liquid |

ピクトグラム |

Oxidizer; Irritant |

関連するCAS |

13465-14-0 (hydrate) |

同義語 |

indium (III) nitrate indium nitrate indium nitrate hydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

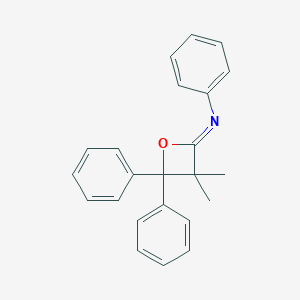

3,3-dimethyl-N,4,4-triphenyloxetan-2-imine

14251-66-2

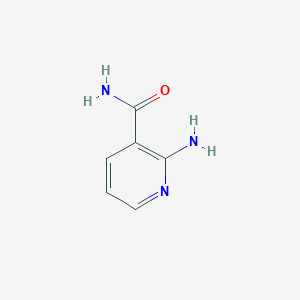

2-Aminopyridine-3-carboxamide

13438-65-8

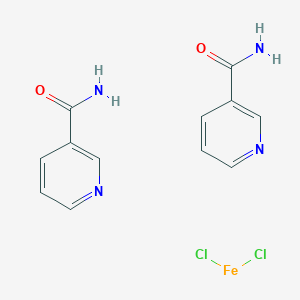

Dichlorodi(nicotinamide)iron

12318-51-3

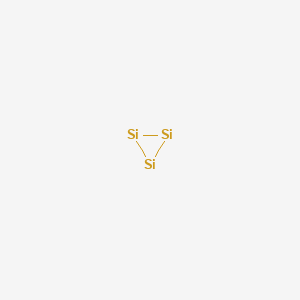

Trisilirane

12597-37-4